molecular formula C5H5ClIN3 B079523 4-Chloro-5-iodo-6-methylpyrimidin-2-amine CAS No. 897030-99-8

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Cat. No. B079523
M. Wt: 269.47 g/mol
InChI Key: FLHZBTLBILVJOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, halogenation, and interaction with amines. For example, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrates the methodology for introducing amino groups into the pyrimidine ring, which is crucial for synthesizing compounds like 4-chloro-5-iodo-6-methylpyrimidin-2-amine (Doulah et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystal and molecular structure analyses have confirmed the conformational differences and molecular interactions in pyrimidine derivatives, providing insights into the structural characteristics of similar compounds (Odell et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cyclization reactions, which are critical for modifying their chemical properties and enhancing their biological activities. The amination reactions, for example, demonstrate the reactivity of pyrimidine compounds and their potential for functionalization (Valk et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed crystallographic analysis sheds light on the solid-state properties and intermolecular interactions, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Thanigaimani et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, of pyrimidine derivatives have been explored through various spectroscopic and computational methods. Studies like DFT and molecular docking analyses reveal the electronic properties, chemical activity regions, and potential biological activities of these compounds, contributing to their application in medicinal chemistry (Aayisha et al., 2019).

Scientific Research Applications

  • Molecular Docking and Quantum Mechanical Calculations : This compound and its derivatives have been studied for their potential biological activities, particularly as antihypertensive agents. Molecular docking and Density Functional Theory (DFT) calculations have been used to understand the compound's molecular structure and interactions, suggesting its potential in pharmaceutical and medicinal applications (Aayisha et al., 2019).

  • Crystallography and Regioselectivity Studies : Research has focused on the regioselective displacement reactions involving similar pyrimidine compounds, contributing to the understanding of their chemical behavior and potential applications in synthesizing other compounds (Doulah et al., 2014).

  • Halogen Bonding in Drug Design : The compound's structural analogs have been investigated for their role in halogen bonding, crucial for the design of new pharmaceuticals. This research provides insight into optimizing such compounds for better efficacy as inhibitors in various biological pathways (He et al., 2020).

  • Antibacterial Applications : Derivatives of this compound have been synthesized and tested for antibacterial activity. Some derivatives have shown promising results, indicating the potential for developing new antibacterial agents (Etemadi et al., 2016).

  • Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : The compound's derivatives have been used in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives, highlighting the versatility of the compound in organic synthesis and potential applications in drug development (Bakavoli et al., 2006).

  • Palladium/Copper-Catalyzed Alkynylation : The compound has been involved in palladium/copper-catalyzed coupling reactions with alkynes, showcasing its utility in organic synthesis and the creation of complex molecular structures (Pal et al., 2006).

Safety And Hazards

The safety information for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine includes the GHS05 and GHS07 pictograms . The signal word is "Danger" . Hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician . The hazard classifications are Acute Tox. 4 Oral - harmful if swallowed, and Eye Dam. 1 - causes serious eye damage .

properties

IUPAC Name

4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZBTLBILVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469956
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

CAS RN

897030-99-8
Record name 4-chloro-5-iodo-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-6-methylpyrimidin-2-ylamine (5 g, 0.04 mol) was suspended in acetonitrile (50 mL) and methanol (50 mL) and N-iodosuccinimide (12 g, 0.05 mol, 1.5 equiv.) added to the resulting mixture. The mixture was heated to 60° C. under a nitrogen atmosphere for 3 h. A solid precipitated in the resulting brown mixture and was isolated by filtration and washed with cyclohexane to give a white crystalline solid 6 g, 65%. Additional product (˜2.5 g) was present in the mother liquors. LCMS m/e 270 35Cl/272 37Cl (M++1);
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5 g
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50 mL
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12 g
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50 mL
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Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-chloro-6-methylpyrimidine (Aldrich, 10 g, 70 mmol) in acetonitrile (100 mL) and MeOH (140 mL) was added N-iodosuccinimide (Aldrich, 24 g, 105 mmol) at room temperature. The reaction mixture was heated to 60° C. for 5 h under a nitrogen atmosphere. After the reaction was complete, by monitoring LC/MS, it was allowed to cool to room temperature. The reaction mixture was put on a rotary evaporator and the solvent was evaporated to the half of its original volume. A precipitate was formed by addition of diethyl ether (200 mL). The precipitate was collected by vacuum filtration to afford (15.7 g, 83% yield) of the 4-chloro-5-iodo-6-methylpyrimidin-2-amine; MS (EI) for C5H5ClIN3 (272.65, M+2): analytical HPLC purity >97%.
Quantity
10 g
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reactant
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24 g
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100 mL
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140 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Compound 362 was prepared from compound 1 and 2-methoxypyridin-4-ylboronic acid in analogous fashion to Example 2. Compound 363 was prepared as follows: 2-amino-4-chloro-6-methylpyrimidine (5.00 g, 34.8 mmol) was suspended in ACN (50 mL) and MeOH (70 mL). The mixture was charged with NIS (11.75 g, 52.2 mmol) at room temperature and the mixture was heated to 60° C. for 5 h. The mixture was cooled to room temperature and 80% of the volatiles were removed. The suspension was diluted with Et2O (100 mL) and the solids were filtered to obtain 10 g of 4-chloro-5-iodo-6-methylpyrimidin-2-amine. A solution of iodide (500 mg, 1.855 mmol) in DMF (40 mL) was charged with CuCN (332 mg, 3.71 mmol), Pd(PPh3)4 (1072 mg, 0.928 mmol) and CuI (247 mg, 1.299 mmol). The mixture was degassed for 10 min, then heated to 80° C. for 90 min. The mixture was cooled to room temperature and the material was partitioned between water and EA, then filtered on celite. The organic layer of the filtrate was washed several times with brine, dried and concentrated. The filtrate was pre-adsorbed on SiO2 and purified on ISCO 40 g (EA/hex) to give 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile 363. Compound 363 was coupled to compound 362 according to Method G to afford compound 364. ESI-MS m/z: 504.3 [M+H]+.
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5 g
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11.75 g
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50 mL
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70 mL
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Synthesis routes and methods IV

Procedure details

10.0 g (70 mmol) 4-Chloro-6-methyl-pyrimidin-2-ylamine in 200 mL acetic acid is cooled to 0° C., 15.7 g (70 mmol) NIS is added and the reaction mixture is stirred at RT until conversion of the starting material is completed (18 h). An aqueous solution of 5% Na2S2O3 and 10% NaHCO3 is added until the mixture decolorizes. The formed precipitate is filtered off, taken up with water and the resulting suspension is stirred at RT for 1 h. The product is filtered off and dried in vacuo at 40° C. Yield: 15.2 g (81%). 1H NMR (CDCl3) δ: 5.2 (s, 2H), 2.6 (s, 3H). TLC (silica, 20% EtOAc in PE): Rf=0.50.
Quantity
10 g
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200 mL
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15.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org

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